molecular formula C30H29N3O5 B14995513 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1-(2,4,6-trimethylbenzyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1-(2,4,6-trimethylbenzyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14995513
M. Wt: 511.6 g/mol
InChI Key: ZWELSPGMKBKGRZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1-(2,4,6-trimethylbenzyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound. It features a quinazoline core, a benzodioxole moiety, and a carboxamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1-(2,4,6-trimethylbenzyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step might involve a nucleophilic substitution reaction where the benzodioxole group is introduced.

    Formation of the Carboxamide Group: This can be done through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the quinazoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. It could be a candidate for drug development, particularly if it shows activity against specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1-(2,4,6-trimethylbenzyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These compounds share the quinazoline core and are often studied for their biological activities.

    Benzodioxole Compounds: These compounds contain the benzodioxole moiety and are known for their potential pharmacological effects.

    Carboxamides: This functional group is common in many biologically active molecules.

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1-(2,4,6-trimethylbenzyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its combination of these structural features, which might confer unique biological activities or chemical properties.

Properties

Molecular Formula

C30H29N3O5

Molecular Weight

511.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-prop-2-enyl-1-[(2,4,6-trimethylphenyl)methyl]quinazoline-7-carboxamide

InChI

InChI=1S/C30H29N3O5/c1-5-10-32-29(35)23-8-7-22(28(34)31-15-21-6-9-26-27(13-21)38-17-37-26)14-25(23)33(30(32)36)16-24-19(3)11-18(2)12-20(24)4/h5-9,11-14H,1,10,15-17H2,2-4H3,(H,31,34)

InChI Key

ZWELSPGMKBKGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)CC=C)C

Origin of Product

United States

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